molecular formula C10H11F3S B8080870 1-Propan-2-ylsulfanyl-2-(trifluoromethyl)benzene

1-Propan-2-ylsulfanyl-2-(trifluoromethyl)benzene

Cat. No.: B8080870
M. Wt: 220.26 g/mol
InChI Key: IERUAWCLGARSBH-UHFFFAOYSA-N
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Description

1-Propan-2-ylsulfanyl-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and a propan-2-ylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propan-2-ylsulfanyl-2-(trifluoromethyl)benzene typically involves the introduction of the trifluoromethyl group and the propan-2-ylsulfanyl group onto a benzene ring. One common method is through the reaction of 2-(trifluoromethyl)benzenethiol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Propan-2-ylsulfanyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Partially or fully reduced trifluoromethyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-Propan-2-ylsulfanyl-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-Propan-2-ylsulfanyl-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)benzene: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    2-(Trifluoromethyl)benzenethiol: Contains a thiol group instead of the propan-2-ylsulfanyl group, affecting its chemical properties and reactivity.

    1-Isopropyl-2-(trifluoromethyl)benzene: Similar structure but lacks the sulfanyl group, leading to different reactivity and applications.

Uniqueness

1-Propan-2-ylsulfanyl-2-(trifluoromethyl)benzene is unique due to the combination of the trifluoromethyl and propan-2-ylsulfanyl groups, which confer distinct chemical properties. This combination can enhance the compound’s stability, reactivity, and potential for various applications compared to its analogs.

Properties

IUPAC Name

1-propan-2-ylsulfanyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3S/c1-7(2)14-9-6-4-3-5-8(9)10(11,12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERUAWCLGARSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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